2-(3-Methoxy-4-nitrophenoxy)ethan-1-amine
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Overview
Description
2-(3-Methoxy-4-nitrophenoxy)ethan-1-amine is a chemical compound with the molecular formula C9H12N2O4 and a molecular weight of 212.20 g/mol . It is characterized by the presence of a methoxy group, a nitro group, and an ethanamine moiety attached to a phenoxy ring. This compound is used primarily in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxy-4-nitrophenoxy)ethan-1-amine typically involves the reaction of 3-methoxy-4-nitrophenol with ethylene oxide in the presence of a base to form the corresponding ether. This intermediate is then reacted with ammonia or an amine to yield the final product . The reaction conditions often require controlled temperatures and pressures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves bulk manufacturing techniques, including the use of large reactors and continuous flow systems to optimize production efficiency and minimize costs .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxy-4-nitrophenoxy)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate are used for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-(3-methoxy-4-aminophenoxy)ethan-1-amine .
Scientific Research Applications
2-(3-Methoxy-4-nitrophenoxy)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Methoxy-4-nitrophenoxy)ethan-1-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy group can also participate in hydrogen bonding and other interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxynaphthalen-1-yl)ethan-1-amine
- 2-(4-Methoxy-1H-indol-3-yl)ethan-1-amine
Uniqueness
2-(3-Methoxy-4-nitrophenoxy)ethan-1-amine is unique due to the presence of both methoxy and nitro groups on the phenoxy ring, which imparts distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C9H12N2O4 |
---|---|
Molecular Weight |
212.20 g/mol |
IUPAC Name |
2-(3-methoxy-4-nitrophenoxy)ethanamine |
InChI |
InChI=1S/C9H12N2O4/c1-14-9-6-7(15-5-4-10)2-3-8(9)11(12)13/h2-3,6H,4-5,10H2,1H3 |
InChI Key |
PRWALVOZXQSHGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)OCCN)[N+](=O)[O-] |
Origin of Product |
United States |
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